molecular formula C5H3BrN4S B166692 2-Bromo-7H-purine-6-thiol CAS No. 139244-00-1

2-Bromo-7H-purine-6-thiol

Cat. No.: B166692
CAS No.: 139244-00-1
M. Wt: 231.08 g/mol
InChI Key: FAQOJEGXUUBBIW-UHFFFAOYSA-N
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Description

Chemical Name: 2-Bromo-7H-purine-6-thiol CAS Registry Number: 139244-00-1 Molecular Formula: C 5 H 3 BrN 4 S Molecular Weight: 231.07 g/mol this compound is a brominated derivative of the purine scaffold, a structure of fundamental importance in medicinal chemistry and biochemistry . The purine core is a heterocyclic aromatic system composed of fused pyrimidine and imidazole rings, and it serves as the foundational structure for vital biological molecules like adenine, guanine (the building blocks of DNA and RNA), and ATP . This compound is specifically engineered with a bromine atom at the 2-position and a thiol group at the 6-position, making it a versatile intermediate for chemical synthesis and drug discovery efforts. Purine derivatives, particularly thiol- and halogen-substituted analogs, are extensively investigated as precursor pharmacophores in chemical reactions . They are key intermediates in the synthesis of a diverse array of bioactive molecules with broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . While the specific research applications of this compound are not fully elaborated in the available literature, closely related compounds such as 6-mercaptopurine are well-known antimetabolites used in leukemia research . Their mechanism of action often involves metabolic activation to nucleotide forms, leading to the inhibition of de novo purine synthesis and incorporation into nucleic acids, ultimately disrupting cell division . The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling researchers to build more complex molecular architectures for biological evaluation . Handling Notice: This product is intended for research purposes in a controlled laboratory setting. It is strictly for laboratory use only and is not certified for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,7-dihydropurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQOJEGXUUBBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577683
Record name 2-Bromo-3,7-dihydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139244-00-1
Record name 2-Bromo-3,7-dihydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 2 Bromo 7h Purine 6 Thiol Analogues

Strategies for the Construction of the Purine (B94841) Ring System

The formation of the purine nucleus is a fundamental process that can be approached from several distinct starting points, including derivatives of diaminomaleonitrile (B72808), urea (B33335), imidazole (B134444), and pyrimidine (B1678525). rsc.orgrsc.orgrsc.org Each of these strategies offers a unique pathway to the versatile purine scaffold, which is central to numerous vital biomolecules. pressbooks.pub

Synthesis from Diaminomaleonitrile Derivatives

Diaminomaleonitrile (DAMN) serves as a versatile and prebiotically plausible precursor for the synthesis of purine derivatives. rsc.orgnih.govacs.org The synthetic utility of DAMN lies in its ability to react with various one-carbon sources to form the imidazole ring, which can then be annulated to construct the complete purine system. nih.gov

One notable method involves the condensation reaction between diaminomaleonitrile and isocyanates. For instance, the reaction with 2-methoxyphenyl isocyanate yields a urea derivative which can be further cyclized to form purine structures. rsc.org Another approach demonstrates the oligomerization of hydrogen cyanide to produce DAMN, which subsequently undergoes photochemical rearrangement to 5-aminoimidazole-4-carbonitrile (AICN). acs.org This imidazole intermediate is a key building block that can be elaborated into various purine bases. acs.org

Researchers have also developed multicomponent reactions starting from aminomalononitrile (B1212270) (AMN), a related precursor, which, along with urea and α-amino acid methyl esters, can generate C(8)-substituted purine derivatives. nih.gov These reactions proceed through the formation of C(2)-substituted amino imidazole carbonitriles, followed by a domino ring annulation with agents like formic acid or urea to complete the purine structure. nih.gov

PrecursorReagent(s)Key IntermediateResulting Purine TypeReference(s)
Diaminomaleonitrile (DAMN)2-Methoxyphenyl isocyanate, 4-EthoxybenzaldehydeUrea derivative2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide rsc.org
Hydrogen CyanidePhotochemical rearrangement5-Aminoimidazole-4-carbonitrile (AICN)General purine bases acs.org
Aminomalononitrile (AMN)Urea, α-Amino acid esters, Formic acid/UreaC(2)-substituted amino imidazole carbonitrilesC(8)-substituted purine derivatives nih.gov

Synthesis from Urea Derivatives

Urea and its derivatives are fundamental building blocks in the synthesis of the pyrimidine portion of the purine ring. rsc.orgresearchgate.net These methods often involve the condensation of a urea-containing compound with a suitable three-carbon unit to form a pyrimidine ring, which is then further modified to yield the fused purine system. wjarr.com

A representative synthesis begins with the preparation of N-substituted uracil (B121893) derivatives. rsc.org This is achieved by reacting asymmetrically alkylated urea derivatives with ethyl 2-cyanoacetate. rsc.org The resulting uracils are then nitrosated to produce nitroso-uracil intermediates. These intermediates undergo reduction to form 5,6-diaminopyrimidines. rsc.org The crucial final step involves the cyclization of these diamino-pyrimidines with a one-carbon source, such as triethyl orthoformate, to construct the imidazole ring and complete the purine skeleton. rsc.org Subsequent bromination can then be performed on the formed purine-diones. rsc.org Multicomponent reactions involving urea, aldehydes, and other reagents under various catalytic conditions also provide efficient routes to pyrimidine and, subsequently, purine structures. researchgate.net

Starting MaterialKey StepsIntermediateFinal Product ClassReference(s)
Alkylated UreaReaction with ethyl 2-cyanoacetate, Nitrosation, Reduction5,6-Diamino-pyrimidine-2,4(1H,3H)-dione1H-Purine-2,6(3H,7H)-dione rsc.org
UreaCondensation with β-ketoacid (from malic acid)UracilUracil (pyrimidine precursor) wjarr.com
UreaSamarium chloride catalyzed cyclization with β-formyl enamidePyrimidine derivativePyrimidine derivative wjarr.com

Synthesis from Imidazole Derivatives

Building the purine ring from pre-existing imidazole precursors is a common and effective strategy. rsc.orgmdpi.com This approach involves constructing the pyrimidine ring onto a substituted imidazole scaffold. Typically, a 4,5-disubstituted imidazole is used, where the substituents can be cyclized to form the six-membered pyrimidine ring.

For example, 5-aminoimidazole-4-carbonitrile can be treated with reagents like alkyl isocyanates to form urea derivatives, which then cyclize under alkaline conditions to afford purin-6(1H)-one derivatives. ekb.eg Another method starts with commercially available 4-nitroimidazole, which can be converted into various 4-amino-5-substituted imidazole intermediates. mdpi.com These intermediates, such as 4-aminoimidazoyl-5-carboximes or N-[1-(4-amino-1H-imidazol-5-yl)methylidene]-N-(aryl)amine derivatives, are then cyclized to yield the final purine products. mdpi.com The use of multicomponent reactions has also been reported, where 5-amino-4-cyanoformimidoyl imidazoles react with cyanamide (B42294) to produce 2-amino-6-cyano-purine. rsc.org These methods provide direct access to purines that may not be easily synthesized through other routes. mdpi.com

Imidazole PrecursorReagent(s)Reaction TypeResulting Purine DerivativeReference(s)
5-Aminoimidazole-4-carbonitrileAlkyl isocyanate, Alkaline mediumCyclization2-Methylpurin-6(1H)-one derivative ekb.eg
4-NitroimidazoleVicarious Nucleophilic Substitution, CyclizationCyclizationN-7-Substituted Purines mdpi.com
5-Amino-4-cyanoformimidoyl imidazolesCyanamide, Acetic acidCondensation/Cyclization2-Amino-6-cyano-purine rsc.org

Synthesis from Pyrimidine Derivatives

The construction of purines from pyrimidine derivatives is a classical and widely used approach, often referred to as the Traube purine synthesis. rsc.orggoogle.com This methodology involves the annulation of an imidazole ring onto a pre-formed, suitably substituted pyrimidine ring. The key starting material is typically a 4,5-diaminopyrimidine.

The synthesis begins with a pyrimidine containing amino groups at the C4 and C5 positions. This diamine is then reacted with a reagent that provides the C8 carbon of the purine ring. Common reagents for this cyclization step include formic acid, formamide, or triethyl orthoformate, which lead to the formation of the imidazole ring fused to the pyrimidine core. rsc.org For example, 1,3-dimethyl-5,6-diaminopyrimidine can be reacted with ethyl 2-cyanoacetimidate to generate 1,3-dimethyl-2,6-dioxo-1H-purine derivatives. rsc.org Another pathway involves starting with a 4,6-dihalo-5-nitro-pyrimidine, sequentially introducing amine substituents at the C4 and C6 positions, reducing the nitro group to an amine, and then forming the imidazole portion to complete the purine compound. google.com This stepwise approach allows for the synthesis of highly substituted purine libraries. google.com

Pyrimidine PrecursorReagent for C8Key TransformationResulting Purine SystemReference(s)
4,5-DiaminopyrimidineFormic Acid / Triethyl OrthoformateImidazole ring annulationUnsubstituted/Substituted Purine rsc.org
1,3-Dimethyl-5,6-diaminopyrimidineEthyl 2-cyanoacetimidateCyclization1,3-Dimethyl-2,6-dioxo-1H-purine derivative rsc.org
4,6-Dihalo-5-nitro-pyrimidineSequential amination, nitro reduction, cyclizationImidazole ring formation2-, 6-, 8-, 9-Substituted Purines google.com

Regioselective Introduction of the Bromine Substituent at the C2 Position

The introduction of a bromine atom at a specific position on the purine ring is a critical step in the synthesis of analogues like 2-Bromo-7H-purine-6-thiol. The reactivity of the carbon centers on the purine scaffold—C2, C6, and C8—is not equal, which presents a challenge for regioselectivity. digitellinc.com The C8 position is generally susceptible to electrophilic substitution, while the C2 and C6 positions are part of the more electron-deficient pyrimidine ring. mdpi.commdpi.comuio.no However, the presence and nature of other substituents on the purine ring can significantly influence the site of bromination. digitellinc.com

Direct Bromination Approaches for Purine Scaffolds

Direct bromination involves treating a pre-formed purine ring with an electrophilic bromine source. Achieving selectivity for the C2 position often depends on the directing effects of existing substituents and the choice of brominating agent and reaction conditions. researchgate.net

For purine scaffolds, electron-donating groups, such as an amino group at the C6 position, can direct electrophilic substitution to the C2 position through resonance stabilization. Various brominating agents have been employed for the direct halogenation of purines. These include elemental bromine (Br₂), N-bromosuccinimide (NBS), pyridinium (B92312) tribromide, and sodium monobromoisocyanurate (SMBI). researchgate.netresearchgate.net

For example, the synthesis of 2-Bromo-9H-purin-6-amine can be accomplished by reacting 6-aminopurine with bromine in a solvent like acetic acid. In another instance, 7H-purine can be directly brominated at the C2 position using SMBI in an aqueous acetonitrile (B52724) solution. The use of specific reagents like pyridinium tribromide has been shown to be highly effective for brominating electron-rich purines. researchgate.netresearchgate.net The choice of solvent can also play a role; polar aprotic solvents may enhance electrophilic substitution at electron-rich positions. The inherent reactivity bias shows that in the absence of strong directing groups, the C6 position is often the most reactive, followed by C8, and then C2. digitellinc.com Therefore, strategic blocking of more reactive sites or leveraging powerful directing groups is essential for selective C2 bromination.

Purine SubstrateBrominating AgentConditionsSelectivity NotesReference(s)
6-AminopurineBromine (Br₂)Acetic AcidC6-NH₂ group directs bromination to C2.
7H-PurineSodium Monobromoisocyanurate (SMBI)10% H₂O/CH₃CN, NaN₃Direct C2 bromination.
Electron-rich purinesPyridinium Tribromide-High yields for purines with electron-donating groups. researchgate.netresearchgate.net
Dihalo-purines--Reactivity order: C6 > C8 > C2. digitellinc.com

Bromination of Precursors and Subsequent Cyclization

The construction of the 2-bromo-purine scaffold often begins with the bromination of a suitable precursor, which is then cyclized to form the fused imidazole and pyrimidine ring system. One common strategy involves starting with substituted pyrimidine or imidazole derivatives.

For instance, the synthesis can commence from a substituted diaminopyrimidine. The bromination can be achieved using various electrophilic brominating agents. Reagents such as N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or a combination of bromine in acetic acid are frequently employed for the bromination of purine rings, typically at the C8-position. nih.govresearchgate.netrsc.org However, for the synthesis of 2-bromo derivatives, the bromine atom is often introduced at an earlier stage on a pyrimidine precursor before the final cyclization to form the purine.

Another approach involves the synthesis starting from alkylated urea derivatives which are then brominated and cyclized. researchgate.netrsc.org For example, a 3-substituted-1H-purine-2,6(3H,7H)-dione can be produced and subsequently brominated using elemental bromine at elevated temperatures to yield the desired brominated purine derivative. rsc.org

The choice of brominating agent and reaction conditions is critical for achieving regioselectivity. Milder reagents have been developed to improve efficiency and selectivity. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has been demonstrated as an effective reagent for the bromination of purine and pyrimidine nucleosides in polar aprotic solvents, sometimes in the presence of a Lewis acid catalyst. nih.gov Similarly, sodium monobromoisocyanurate (SMBI) is another efficient reagent for this purpose. mdpi.com

The subsequent cyclization step to form the purine's imidazole ring can be accomplished through various methods, such as reacting a 5,6-diaminopyrimidine with a one-carbon synthon like formic acid or a derivative thereof. When the pyrimidine precursor already contains the bromine atom at the appropriate position, this cyclization yields the 2-bromopurine core structure.

Precursor TypeBrominating AgentConditionsKey FeatureReference
Purine Nucleosides1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Polar aprotic solvents (e.g., DMF, CH₃CN), ambient temperatureEfficient bromination of RNA nucleobases at C-5 (pyrimidine) or C-8 (purine). nih.gov
Adenine (B156593)/Guanine NucleosidesN-Bromosuccinimide (NBS)DMFTypical method for 8-bromination. nih.gov
Theophylline DerivativesBromine (Br₂)65 °C, 3 hoursDirect bromination of a pre-formed purine system. rsc.org
Purine NucleosidesSodium Monobromoisocyanurate (SMBI)Aqueous acetonitrileFacile and efficient bromination methodology. mdpi.com

Introduction of the Thiol Group at the C6 Position

Once the 2-bromo-purine skeleton is obtained, the next critical step is the introduction of the thiol group at the C6 position. This is typically achieved by converting a suitable leaving group at this position into a sulfhydryl moiety.

The most common method for introducing a thiol group at the C6 position is through the nucleophilic substitution of a halogen atom, typically chlorine. The synthesis often starts from a di-halogenated purine, such as 2-bromo-6-chloropurine. This intermediate can be synthesized from commercially available 2,6-dichloropurine (B15474) via selective bromination or by building the ring system from appropriate precursors.

The 6-chloro group is more susceptible to nucleophilic attack than the 2-bromo group. This difference in reactivity allows for the selective replacement of the chlorine atom. The thiolation reaction is generally carried out by treating the 2-bromo-6-chloropurine with a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or sodium thiomethoxide followed by demethylation. The reaction with thiourea, for example, proceeds via an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final thiol.

These thiolation reactions are a key part of the broader field of chemical modifications applied to the purine nucleus, which also includes amination, selenylation, and condensation reactions. researchgate.netrsc.org

While less common than the thiolation of halogenated purines, it is also possible to convert other functional groups at the C6 position into a thiol. The direct thiation of a C6-hydroxy group (or its tautomeric oxo form, as in hypoxanthine) is a historically significant but challenging method. thieme-connect.de

This conversion typically requires harsh reaction conditions. Heating the purin-6-ol with an excess of a thionating agent like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine (B92270) is a classic method to achieve this transformation. thieme-connect.de The reaction proceeds by converting the carbonyl oxygen into a sulfur atom. Given the aggressive nature of this reagent, protection of other sensitive functional groups in the molecule may be necessary.

Starting MaterialReagentReaction TypeProductReference
2-Bromo-6-chloropurineThiourea, followed by hydrolysisNucleophilic Aromatic SubstitutionThis compound researchgate.netrsc.org
2-Bromo-6-chloropurineSodium Hydrosulfide (NaSH)Nucleophilic Aromatic SubstitutionThis compound researchgate.netrsc.org
Purin-6-ol (Hypoxanthine derivative)Phosphorus Pentasulfide (P₄S₁₀)ThionationPurine-6-thiol thieme-connect.de

Thiolation Reactions of Halogenated Purine Intermediates

Multi-Step Synthesis of Complex this compound Derivatives

The this compound scaffold serves as a versatile intermediate for the synthesis of more complex, polysubstituted purine derivatives. The reactivity of the remaining positions on the purine ring—namely the C8 position and the nitrogen atoms (N7 and N9)—allows for further functionalization. researchgate.net

Multi-step syntheses can introduce a wide variety of substituents to modulate the physicochemical and biological properties of the molecule. For example, the thiol group at C6 can be alkylated to form thioethers. The bromine atom at C2 can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds, although displacement by nucleophiles is also possible.

A general synthetic strategy for complex derivatives might involve:

Alkylation of the thiol group at C6.

Alkylation or arylation at one of the ring nitrogens, often N9.

Functionalization at the C8 position, which can be achieved through lithiation followed by quenching with an electrophile. researchgate.net

Modification or displacement of the C2-bromo substituent.

An example of a multi-step synthesis leading to complex purines involves the alkylation of adenine intermediates at the N9 position, followed by reactions at other sites. nih.gov For instance, an 8-bromo-9-substituted adenine can be reacted with various phenols to introduce an aryloxy group at the C6 position (after converting the initial amine to a leaving group) or undergo further substitutions. nih.gov Similarly, starting with 2,6-dichloropurine, selective and successive displacement of the chlorine atoms, followed by bromination at C8 and subsequent coupling reactions, can lead to trisubstituted purines. researchgate.net These strategies highlight the modular approach that can be used to build complex molecules based on the initial this compound framework.

Chemical Reactivity and Mechanistic Aspects of 2 Bromo 7h Purine 6 Thiol

Reactivity of the Bromine Atom at the C2 Position

The bromine atom attached to the C2 carbon of the purine (B94841) ring is susceptible to various substitution and coupling reactions. Its reactivity is influenced by the electron-deficient nature of the purine ring system.

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C2 position can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgscience.gov This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the case of purine derivatives, the nitrogen atoms within the ring system contribute to this electron-withdrawing effect, making the C2 position susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. libretexts.org This step disrupts the aromaticity of the purine ring.

Elimination of the leaving group: The aromaticity is restored by the departure of the bromide ion, resulting in the substituted product. libretexts.org

Common nucleophiles that can participate in these reactions include amines and thiols. The reaction conditions typically involve the use of a base and a suitable solvent.

Palladium- and Nickel-Catalyzed Coupling Reactions (e.g., C-C, C-N Bond Formation)

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. libretexts.orgacs.org These reactions have been widely applied to functionalize purine scaffolds. chem-soc.si The general catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for coupling reactions at the C2, C6, and C8 positions of purines. chem-soc.si For C-C bond formation, Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a common method. beilstein-journals.orgacs.org For instance, the coupling of 2-chloropurine derivatives with arylboronic acids has been achieved using palladium catalysts like Pd₂(dba)₃ in the presence of a suitable ligand and base. chem-soc.si The Heck reaction, another palladium-catalyzed process, can also be used for C-C bond formation.

For C-N bond formation, the Buchwald-Hartwig amination is a prominent method for coupling aryl halides with amines. libretexts.org This reaction has become a popular method for constructing aryl amines, which are common motifs in pharmaceuticals. libretexts.org

Nickel-Catalyzed Reactions:

Nickel catalysts offer an alternative and sometimes more cost-effective approach for cross-coupling reactions. acs.org They have been successfully employed for the coupling of purine derivatives. chem-soc.siresearchgate.net For example, nickel-carbene catalyzed cross-coupling of 6-fluoropurine (B74353) nucleoside substrates with arylboronic acids has been shown to proceed in high yield. chem-soc.si Nickel catalysts have also been used in Chan-Lam cross-coupling reactions for N-arylation. researchgate.net

Table 1: Examples of Palladium- and Nickel-Catalyzed Coupling Reactions on Purine Scaffolds

Reaction TypeCatalyst SystemSubstratesBond FormedReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃4-bromo-6H-1,2-oxazines and phenylboronic acidC-C beilstein-journals.org
Suzuki-Miyaura CouplingPd₂(dba)₃, Carbene ligand, Cs₂CO₃2-chloro-6-methylpurine derivatives and arylboronic acidsC-C chem-soc.si
Buchwald-Hartwig AminationPalladium catalyst and specialized phosphine (B1218219) ligandsAryl halide and primary or secondary amineC-N libretexts.org
Nickel-Carbene Catalyzed CouplingNickel catalyst and carbene ligand6-fluoropurine nucleoside and arylboronic acidC-C chem-soc.si
Chan-Lam CouplingNiCl₂·6H₂OArylboronic acids and anilinesC-N researchgate.net

Reactivity of the Thiol Group at the C6 Position

The thiol (-SH) group at the C6 position of the purine ring is a versatile functional group that can participate in a variety of chemical reactions. wikipedia.org Its reactivity is primarily centered around the nucleophilicity of the sulfur atom and its ability to undergo redox processes.

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a crucial reaction in biological systems and a useful tool in synthetic chemistry. researchgate.netsmolecule.com This reaction involves the interconversion between a thiol and a disulfide. wikipedia.org The thiol group of 2-Bromo-7H-purine-6-thiol can react with a disulfide, leading to the formation of a new disulfide and the release of another thiol. researchgate.net This process is reversible and its equilibrium is dependent on the redox environment. smolecule.com

The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov This leads to the cleavage of the S-S bond and the formation of a new disulfide. This reactivity is particularly relevant in biological contexts where cellular redox systems, such as glutathione, can interact with thiol-containing molecules. researchgate.net

Conjugate Addition Reactions with Michael Acceptors

The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile that can participate in conjugate addition reactions, also known as Michael additions. beilstein-journals.org In this reaction, the thiol adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), forming a new carbon-sulfur bond. beilstein-journals.org

The reaction proceeds via the attack of the nucleophilic sulfur atom on the β-carbon of the electron-deficient double bond. beilstein-journals.org This results in the formation of a stabilized carbanion intermediate, which is then protonated to yield the final product. beilstein-journals.org The reactivity of the thiol in this context allows for the covalent modification of various molecules containing Michael acceptor moieties.

Reactions with Electrophilic Reagents

The nucleophilic nature of the thiol group makes it reactive towards a wide range of electrophilic reagents. nih.gov These reactions typically result in the formation of a new covalent bond at the sulfur atom.

Examples of electrophilic reagents that can react with the thiol group include:

Alkyl halides: Thiols can be alkylated by reacting with alkyl halides in an SN2 reaction to form thioethers. libretexts.org

Acylating agents: Reagents such as acyl chlorides and anhydrides can acylate the thiol group to form thioesters.

Oxidizing agents: Mild oxidizing agents like iodine or hydrogen peroxide can oxidize thiols to disulfides. wikipedia.org Stronger oxidizing agents can lead to the formation of sulfonic acids. wikipedia.org

Electrophilic carcinogens: For instance, 6-mercaptopurine (B1684380) has been shown to react with benzo[a]pyrene-7,8-diol 9,10-epoxide, an electrophilic carcinogen, via an SN2 attack of the thiolate anion. nih.gov

Other electrophiles: The thiol group can also react with other electrophilic species such as isothiocyanates. nih.gov

Table 2: Summary of Reactivity of the Thiol Group

Reaction TypeReactantProduct TypeReference
Thiol-Disulfide ExchangeDisulfide (R-S-S-R')Mixed disulfide researchgate.netsmolecule.com
Conjugate Additionα,β-unsaturated carbonyl compoundThioether beilstein-journals.org
AlkylationAlkyl halideThioether libretexts.org
Oxidation (mild)Iodine, Hydrogen peroxideDisulfide wikipedia.org
Reaction with Electrophilic CarcinogenBenzo[a]pyrene-7,8-diol 9,10-epoxideThioether adduct nih.gov

Oxidation Pathways of the Thiol Moiety

The thiol group of thiopurines, including this compound, is susceptible to oxidation through various pathways, which can be studied using electrochemical methods. researchgate.netpdx.edu These studies provide insights into the metabolic fate of such compounds in biological systems. pdx.edu

Electrochemical oxidation of thiopurines often proceeds in a stepwise manner. At lower potentials, the primary reaction is the oxidation of the thiol group to form a disulfide. researchgate.net For instance, the electrochemical oxidation of 6-thiopurine at low potentials results in the formation of a disulfide through a one-electron process. researchgate.net A similar mechanism is observed for 2,6-dithiopurine, where the initial oxidation leads to the formation of bis(6-purinyl)disulfide-2,2'-dithiol. psu.edu

At higher potentials, further oxidation occurs. For 6-thiopurine, it is proposed that purine-6-sulfenic acid is formed, which is an unstable intermediate. researchgate.netpdx.edu This can be further oxidized to purine-6-sulfinic acid and ultimately to purine-6-sulfonic acid. researchgate.netdergipark.org.tr In the case of 2,6-dithiopurine, the third oxidation peak corresponds to a 12-electron, 12-proton process that yields purine-2,6-disulfonic acid. psu.edu In the presence of ammonia, the final product can be a sulfonamide, such as purine-2,6-disulfonamide. psu.edu

The oxidation of the purine ring itself can also occur at higher potentials. researchgate.net For 6-thioxanthine, oxidation of both the thiol group and the purine ring is observed at potentials greater than +0.40V. researchgate.net

The table below summarizes the oxidation products of related thiopurines at different potentials.

CompoundPotentialOxidation Product(s)
6-ThiopurineLowDisulfide
6-Thiopurine> +0.50VPurine-6-sulfenic acid, Purine-6-sulfinic acid, Purine-6-sulfonate
2,6-Dithiopurine-Bis(6-purinyl)disulfide-2,2'-dithiol, Purine-2,6-disulfonic acid
6-Thioxanthine< +0.30VDisulfide
6-Thioxanthine> +0.30VSulfinic acid
6-Thioxanthine> +0.40VOxidized purine ring and thiol group

Tautomerism and Isomerism in Thiopurines (e.g., Thione-Thiol Tautomeric Equilibria)

Thiopurines, such as this compound, can exist in different tautomeric forms due to the migration of a proton. The most significant of these is the thione-thiol tautomerism. akjournals.comjocpr.com This involves an equilibrium between the thione form (C=S) and the thiol form (C-SH). akjournals.com

In solution, the thione form is generally the predominant species for many thiopurines. akjournals.comjocpr.com For example, 6-mercaptopurine (6-MP) primarily exists in the C(6)=S, N(9)H form in aqueous solution. akjournals.com In the solid state, this is often the only form present. akjournals.com The tautomeric equilibrium can be influenced by the solvent. researchgate.net For 6-bromopurine, the 7H tautomer population is comparable to or higher than the 9H tautomer in less polar solvents, while the 9H tautomer is dominant in more polar solvents. researchgate.net

In addition to thione-thiol tautomerism, purines also exhibit prototropic tautomerism involving the imidazole (B134444) ring, leading to N(7)H and N(9)H tautomers. akjournals.comrsc.org For 6-mercaptopurine, a combination of these tautomeric possibilities can lead to six potential forms. akjournals.com A theoretical study on 2-amino-7H-purine-6-thiol investigated the tautomerization to the 9H form, highlighting the high energy barrier for this process in the gas phase, which is significantly reduced in the presence of a polar, protic solvent like water. iau.ir

Structural isomers are also possible depending on the position of substituents on the purine ring. For example, with a bromo and a thiol substituent, isomers such as 2-bromo-6-thiol, 6-bromo-2-thiol, and 8-bromo-6-thiol could exist, each with its own set of tautomeric forms.

The table below illustrates the predominant tautomeric forms of some thiopurines.

CompoundConditionsPredominant Tautomeric Form
6-MercaptopurineAqueous SolutionThione [C(6)=S, N(9)H] akjournals.com
6-MercaptopurineSolid StateThione [C(6)=S, N(9)H] akjournals.com
6-BromopurineLess Polar Solvents7H tautomer population comparable to 9H researchgate.net
6-BromopurineMore Polar Solvents9H tautomer is dominant researchgate.net
2-Amino-7H-purine-6-thiolGas PhaseHigh activation energy for 7H to 9H tautomerization iau.ir
2-Amino-7H-purine-6-thiolPolar, Protic SolventReduced activation energy for 7H to 9H tautomerization iau.ir

Influence of Substituents on Electronic Distribution and Reaction Pathways

The presence and position of substituents on the purine ring significantly influence its electronic distribution and, consequently, its chemical reactivity and reaction pathways. rsc.orgscispace.com The bromine atom and the thiol group in this compound each exert distinct electronic effects.

The purine ring itself is an electron-deficient system, particularly in the pyrimidine (B1678525) ring. ttu.ee Substituents can either donate or withdraw electrons, altering the electron density at different positions. scispace.com For example, electron-donating groups can increase the electron density in the imidazole ring. ttu.ee

The bromine atom at the C2 position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. msu.edu The bromine atom's presence enhances the reactivity of the purine, allowing it to form covalent bonds with nucleophiles. This increased electrophilicity facilitates binding to biological targets.

The thiol group (-SH) at the C6 position can act as a strong ligand, binding to metallic surfaces. researchgate.net Its electronic effect is complex; while the sulfur atom is electronegative, the lone pairs can participate in resonance, potentially donating electron density to the ring. In its deprotonated thiolate form (-S-), it is a strong electron-donating group. The thiol group is also a site for nucleophilic attack and can undergo S-alkylation and oxidation reactions. rsc.org

The table below summarizes the general influence of bromo and thiol substituents on the purine ring.

SubstituentPositionGeneral Electronic EffectInfluence on Reactivity
BromoC2Electron-withdrawingActivates towards nucleophilic substitution, deactivates towards electrophilic substitution. msu.edu
Thiol (-SH)C6Complex (electronegative, but can donate via resonance)Site for oxidation, alkylation, and metal binding. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Bromo-7H-purine-6-thiol. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton and carbon signals can be achieved.

Proton (¹H) and Carbon (¹³C) NMR Applications

Proton (¹H) and Carbon (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In a typical analysis, the ¹H NMR spectrum of a related compound, 6-mercaptopurine (B1684380), shows distinct signals that can be compared to those of this compound to understand the effect of the bromine substitution. nih.gov The introduction of the bromine atom at the C2 position is expected to induce deshielding effects, leading to downfield shifts for nearby protons and carbons. For instance, the C2 chemical shift in a brominated purine (B94841) can be around 140–150 ppm.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Notes
H8 ~8.0-8.5 - Signal for the proton at position 8 of the purine ring.
NH (purine ring) Broad, ~12.0-14.0 - Exchangeable proton, signal may be broad or absent depending on solvent and concentration.
SH Broad, ~3.0-4.0 - Exchangeable proton of the thiol group.
C2 - ~140-150 Deshielded due to the attached bromine atom.
C4 - ~150-155 Affected by both the thiol and adjacent nitrogen atoms.
C5 - ~120-125 Carbon within the imidazole (B134444) portion of the purine ring.
C6 - ~165-170 Carbon of the thiocarbonyl group (in thione tautomer).
C8 - ~140-145 Carbon adjacent to the H8 proton.

Note: These are estimated values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments are employed. rsc.orgsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would primarily be used to confirm the absence of correlations, as the H8 proton is typically isolated, unless there are through-space interactions or long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is instrumental in assigning the carbon signal for C8 by correlating it with the H8 proton signal.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. utexas.edu

Soft Ionization Techniques (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI))

Soft ionization techniques are employed to generate gas-phase ions of the molecule without causing significant fragmentation, allowing for the accurate determination of its molecular weight.

Electrospray Ionization (ESI) : ESI is a gentle ionization method suitable for polar molecules like purine derivatives. acs.org It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound (C₅H₃BrN₄S, molecular weight ~230.99 Da for the most common isotopes), high-resolution mass spectrometry (HRMS) with ESI would be used to confirm the elemental composition with high accuracy. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is another soft ionization technique, often used for analyzing a wide range of molecules. The sample is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte, typically forming singly charged ions.

Table 2: Expected Ions in Soft Ionization Mass Spectrometry

Ion Type Expected m/z (for ⁷⁹Br) Expected m/z (for ⁸¹Br) Ionization Technique
[M+H]⁺ 231.99 233.99 ESI, MALDI
[M-H]⁻ 229.98 231.98 ESI
[M+Na]⁺ 253.97 255.97 ESI, MALDI

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. acs.org The fragmentation pattern provides valuable information for structural confirmation. acs.orgtandfonline.com

The fragmentation of this compound would likely involve the loss of small neutral molecules such as HCN, H₂S, or Br•. The purine ring itself can also undergo characteristic cleavages. Analyzing these fragments helps to confirm the positions of the substituents.

Table 3: Plausible MS/MS Fragmentation Pathways

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description
231.99/233.99 204.98/206.98 HCN Loss of hydrogen cyanide from the purine ring.
231.99/233.99 198.98/200.98 H₂S Loss of hydrogen sulfide (B99878) from the thiol group.
231.99/233.99 152.01 HBrS Loss of hydrogen bromide and sulfur.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching, C=N stretching, C=S stretching (for the thione tautomer), and C-Br stretching. The C-Br stretching vibration is typically observed in the range of 600-500 cm⁻¹. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy could provide clear signals for the purine ring vibrations and the C-S bond. researchgate.nettesisenred.net

Table 4: Key Vibrational Frequencies for Functional Group Identification

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique
N-H Stretching 3200-3400 IR, Raman
C-H (aromatic) Stretching 3000-3100 IR, Raman
C=S (thione) Stretching 1100-1250 IR, Raman
C=N Stretching 1600-1680 IR, Raman
Purine Ring Ring Stretching 1400-1600 IR, Raman
C-S Stretching 600-700 IR, Raman
C-Br Stretching 500-600 IR

Table 5: List of Compounds

Compound Name
This compound
6-mercaptopurine
DMSO-d₆

X-ray Crystallography for High-Resolution Solid-State Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For purine derivatives, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.

In a study of five 6-mercaptopurine derivatives, the dihedral angles between the purine and exocyclic phenyl rings varied, indicating different molecular conformations. iucr.org Intermolecular forces, such as C—H⋯O hydrogen bonds and π–π stacking interactions, were observed to play a significant role in the crystal packing. iucr.org A similar analysis for this compound would be expected to reveal the influence of the bromine atom on the crystal packing and intermolecular interactions.

Crystallographic Parameter Typical Expected Values for Purine Derivatives
Crystal SystemMonoclinic, Orthorhombic
Space GroupP2₁/c, P2₁2₁2₁
C-Br Bond Length~1.85 - 1.90 Å
C-S Bond Length~1.67 - 1.75 Å
Intermolecular InteractionsHydrogen bonding (N-H···N, N-H···S), π–π stacking

Note: This table represents typical values observed for related purine structures and serves as a predictive guide for the analysis of this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity, which is critical for any subsequent application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of purine compounds due to its high resolution and sensitivity. creative-proteomics.com Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. oup.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of purine analogues, including thiopurines, isocratic or gradient elution methods can be developed. oup.comnih.gov An isocratic method uses a constant mobile phase composition, while a gradient method involves changing the mobile phase composition over time to achieve better separation of complex mixtures. nih.gov The detection is typically performed using a UV detector, as purine rings exhibit strong absorbance in the UV region, often around 254 nm. researchgate.net The retention time of the compound is a key parameter for its identification.

A typical HPLC method for a related compound, 6-thioguanine (B1684491), utilized a reversed-phase column and an isocratic mobile phase to achieve separation from other purine analogues within minutes. oup.com The purity of synthetic nucleic acids and their derivatives is routinely assessed by HPLC. researchgate.net

HPLC Parameter Typical Conditions for Purine Analysis
ColumnReversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724)/water or Methanol/water mixtures, often with buffers like phosphate (B84403) or acetate. researchgate.net
DetectionUV-Vis at λmax (typically ~250-330 nm for thiopurines)
Flow Rate0.5 - 1.5 mL/min

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. creative-proteomics.com Direct analysis of many purine derivatives, including this compound, by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is often necessary to convert the non-volatile purine into a more volatile and thermally stable derivative. creative-proteomics.com This can be achieved by reacting the compound with a silylating agent to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of the analytes. researchgate.net The retention time from the GC and the mass spectrum from the MS together offer a high degree of confidence in the identification of the compound.

Hyphenated Techniques (e.g., LC-MS, HPLC-NMR)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of a spectroscopic method, providing comprehensive structural and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of purine derivatives. creative-proteomics.comnih.gov It couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying compounds in complex mixtures. nih.govannlabmed.org For instance, LC-MS/MS methods have been developed for the sensitive measurement of thiopurine metabolites in biological samples. annlabmed.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the analyte. imtm.cz

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) provides on-line structural elucidation of separated compounds. researchgate.net As the analyte elutes from the HPLC column, it flows through an NMR spectrometer, allowing for the acquisition of NMR spectra of the pure compound. This is particularly valuable for the unambiguous identification of isomers and for the structural characterization of unknown impurities or metabolites. researchgate.netresearchgate.net

Thermal Analysis (e.g., Thermogravimetry-Differential Thermal Analysis (TG-DTA)) for Thermal Behavior Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetry (TG) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) measures the difference in temperature between a sample and a reference material. researchgate.netscielo.brscielo.br

A simultaneous TG-DTA analysis of this compound would provide information on its thermal stability, melting point, and decomposition pattern. The TG curve would show the temperature at which the compound begins to lose mass, indicating the onset of decomposition. The DTA curve would show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

Computational Chemistry and in Silico Modeling Studies

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the fundamental electronic properties of molecules. bohrium.comfigshare.com DFT has proven to be an effective tool for predicting the characteristics of chemical systems and understanding their similarities and differences compared to other computational approaches. researchgate.net For a molecule like 2-Bromo-7H-purine-6-thiol, DFT can be used to optimize its geometry, calculate its frontier molecular orbitals, and predict its reactivity. A common functional and basis set for such calculations on related heterocyclic systems is B3LYP with a 6-311+G(d,p) or similar basis set. bohrium.comfigshare.com

The electronic structure of a molecule is fundamentally linked to its stability and reactivity. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A larger gap generally implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. researchgate.net

The energies of the HOMO and LUMO are used to determine global chemical reactivity descriptors. researchgate.net The HOMO-LUMO gap is instrumental in understanding the bioactivity derived from intramolecular charge transfer. researchgate.net For push-pull purine (B94841) systems, the spatial distribution of HOMO and LUMO orbitals is crucial; a greater spatial separation indicates a more pronounced push-pull characteristic. nih.gov The introduction of different substituents or functional groups, such as the bromine atom and thiol group in this compound, can significantly tune the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

Below is a hypothetical data table illustrating typical values that might be obtained for this compound from DFT calculations, based on studies of similar heterocyclic compounds. nih.govtandfonline.com

ParameterCalculated Value (eV)
EHOMO-6.15
ELUMO-3.50
ΔE (HOMO-LUMO Gap) 2.65

Note: This data is illustrative and based on typical values for related heterocyclic systems.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. tandfonline.commdpi.com These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netmdpi.com

Chemical Hardness (η) and Global Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. Softness is the reciprocal of hardness and indicates how easily the molecule will undergo a chemical reaction. windows.net

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors can be calculated using the following equations, derived from Koopmans' theorem:

η = (ELUMO - EHOMO) / 2

S = 1 / η

χ = - (EHOMO + ELUMO) / 2

ω = χ² / (2η)

The following table presents hypothetical reactivity descriptors for this compound, calculated from the illustrative HOMO-LUMO energies in the previous section.

Reactivity DescriptorFormulaCalculated Value
Chemical Hardness (η)(ELUMO - EHOMO) / 21.325 eV
Global Softness (S)1 / η0.755 eV⁻¹
Electronegativity (χ)- (EHOMO + ELUMO) / 24.825 eV
Electrophilicity Index (ω)χ² / (2η)8.788 eV

Note: This data is illustrative and derived from the hypothetical energy values presented above.

Purine derivatives, including this compound, can exist in multiple tautomeric forms due to proton migration between nitrogen and sulfur atoms. The relative stability of these tautomers is crucial as it can dictate the molecule's recognition by biological targets. Computational methods are highly effective for exploring the energy landscape and predicting the most stable tautomers in different environments (gas phase vs. solvent). mdpi.com

A theoretical study on the closely related 2-amino-7H-purine-6-thiol investigated its tautomerization to the 9H form. iau.ir Using DFT calculations at the B3LYP/6-31++G(d,p) level, it was found that the process has a very high activation Gibbs free energy in the gas phase, suggesting it is unlikely to occur spontaneously. iau.ir However, the inclusion of explicit water molecules in the model significantly reduced the activation barrier, indicating that a polar, protic solvent can facilitate the tautomerization process by mediating proton transfer. iau.ir

For this compound, the two most probable tautomers are the N7-H and N9-H forms, along with the thione-thiol equilibrium. The relative energies determine the predominant species under physiological conditions. In an aqueous environment, the energy differences between the 7H and 9H tautomers of many purines are often small, suggesting both can coexist in solution. mdpi.com

The table below shows illustrative relative energies for the potential tautomers of this compound, based on findings for analogous purine systems. iau.irmdpi.com

TautomerRelative Gibbs Free Energy (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (kcal/mol) - Aqueous
This compound 0.00 (Reference)0.00 (Reference)
2-Bromo-9H-purine-6-thiol +1.5-0.5
2-Bromo-1,7-dihydropurine-6-thione +5.2+3.8
2-Bromo-1,9-dihydropurine-6-thione +6.8+4.5

Note: This data is illustrative, projecting findings from related purine tautomerism studies onto the target molecule.

Prediction of Chemical Reactivity Descriptors (e.g., Global and Local Softness/Hardness)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ekb.eg This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. mdpi.com

For a purine analogue like this compound, potential targets include enzymes involved in nucleotide metabolism, kinases, and DNA/RNA structures. mdpi.comrsc.org Docking simulations place the ligand into the binding site of a target protein with a known three-dimensional structure (e.g., from the Protein Data Bank, PDB). The simulation then evaluates different binding poses and identifies those with the most favorable interactions.

Key interactions often involve hydrogen bonds between the purine's nitrogen atoms or thiol group and amino acid residues like asparagine, glutamine, or serine in the protein's active site. mdpi.com The bromine atom can participate in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity. For instance, in related inhibitors, the aminopyrimidine core is noted for forming hydrogen bonds with key amino acids at the binding site. mdpi.com Similarly, interactions with DNA can occur through intercalation or groove binding, where the purine ring stacks with nucleobases or fits into the minor or major groove. ekb.egrsc.org

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), for each predicted pose. rsc.org A more negative score typically indicates a more stable ligand-receptor complex and higher predicted affinity. These simulations can reveal the specific binding mode, detailing all the intermolecular interactions that stabilize the complex.

For example, docking of related brominated heterocyclic compounds into enzyme active sites has shown that the bromophenyl moiety can occupy a hydrophobic pocket, while other parts of the molecule form critical hydrogen bonds. mdpi.comnih.gov The binding mode of purine-based ligands at adenosine (B11128) receptors often involves a crucial polar interaction between an exocyclic amine (or analogous group) and a conserved asparagine residue. mdpi.com

The following table provides a hypothetical summary of a docking study of this compound against a putative kinase target.

ParameterDescription
Target Protein (PDB ID) Example: 3T88 (E. coli) researchgate.net
Predicted Binding Affinity -8.5 kcal/mol
Key Interacting Residues ASP135, LYS22, VAL30
Types of Interactions Hydrogen Bonds: Purine N1 with LYS22 backbone; Thiol group with ASP135 side chain. Hydrophobic Interactions: Purine ring with VAL30. Halogen Bond: Bromine atom with backbone carbonyl oxygen of a nearby residue.
Binding Mode The purine core is positioned in the ATP-binding pocket, mimicking the adenine (B156593) moiety of ATP. The thiol group acts as a hydrogen bond donor, while the bromine atom provides additional stabilizing contact.

Note: This data is a hypothetical example illustrating the typical output of a molecular docking simulation.

Identification of Putative Binding Sites and Residues

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For purine derivatives, including this compound, MD simulations provide critical insights into the conformational flexibility of the ligand and the stability of its complex with a biological target, such as a protein kinase or enzyme. mdpi.comnih.gov

The process begins with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. nih.govnih.gov This complex is then placed in a simulated physiological environment, typically a box of water molecules and ions. mdpi.com The simulation software, such as GROMACS or NAMD, then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a set period, often on the nanosecond to microsecond scale. nih.gov

Key analyses performed during and after MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference structure. A stable RMSD value over time for both the protein and the ligand suggests that the complex has reached equilibrium and remains stable throughout the simulation. nih.gov For instance, in simulations of purine derivatives, stable RMSD values for the protein's alpha carbon atoms indicate that the ligand does not induce significant disruptive conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify their flexibility and movement during the simulation. nih.gov Analysis of the RMSF of the protein's active site residues can reveal which amino acids are crucial for the interaction with the purine ligand. nih.gov

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of a stable interaction and is often critical for the ligand's binding affinity and inhibitory activity. nih.govmdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand to its target. nih.gov These calculations can help in ranking different derivatives and validating docking results. nih.gov

In studies of purine-based inhibitors targeting enzymes like cyclin-dependent kinase 2 (CDK2), MD simulations have been used to verify the stability of newly designed compounds within the enzyme's active site. nih.govmdpi.com These simulations confirm that the designed inhibitors can maintain their predicted binding mode and interactions, providing confidence in their potential for synthesis and biological testing. mdpi.com

Table 1: Typical Parameters and Findings in MD Simulations of Purine-Target Complexes
Parameter/AnalysisTypical ImplementationSignificance of Findings
SoftwareGROMACS, NAMD, Desmond mdpi.comnih.govEngine for calculating particle trajectories based on force fields.
Force FieldCHARMM, OPLS, AMBER mdpi.comnih.govA set of parameters used to describe the potential energy of the system. The choice affects the accuracy of the simulation.
Simulation Time20-100 nanoseconds (ns) or longer mdpi.comnih.govDetermines the timescale of molecular motions that can be observed. Longer simulations can reveal slower conformational changes.
RMSDCalculated for protein backbone and ligand heavy atoms. Plot of RMSD vs. time. nih.govA plateau in the RMSD plot indicates that the complex has reached a stable conformation. nih.gov
RMSFCalculated per residue of the protein. Plot of RMSF vs. residue number. nih.govHighlights flexible regions of the protein, such as loops, and stable regions like alpha-helices and beta-sheets. High fluctuation in active site residues can impact ligand binding.
Hydrogen BondsMonitored throughout the simulation; number of H-bonds vs. time. nih.govPersistent hydrogen bonds with key active site residues (e.g., Asp86, Leu83 in CDK2) confirm a stable binding mode. mdpi.com
Binding Free Energy (MM/GBSA)Calculated from simulation snapshots. nih.govProvides an estimate of binding affinity, helping to rank potential inhibitors and confirm favorable interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For purine derivatives, QSAR studies are invaluable for understanding which structural features are responsible for their potency, guiding the design of new analogs with improved efficacy. mdpi.comnih.gov The fundamental principle is that variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular properties. mdpi.com

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model using statistical methods, and validating the model's predictive power. mdpi.com

The first step in building a QSAR model is to characterize the chemical structures using numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For purine-based compounds, a wide range of descriptors are calculated to capture the structural variations that influence biological activity. researchgate.netacs.org

These descriptors can be broadly categorized as:

Steric Descriptors: These relate to the size and shape of the molecule. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules. Contour maps generated from these models can show regions where bulky substituents are favored or disfavored for enhancing activity. nih.govacs.org

Electronic/Electrostatic Descriptors: These describe the distribution of charge in a molecule. Examples include partial atomic charges, dipole moments, and electrostatic fields. nih.gov In many kinase inhibitors, electrostatic interactions and hydrogen bonding are critical for activity. mdpi.com Descriptors such as H-Donor Count and the count of specific atoms (e.g., nitro groups) can be significant. researchgate.net The ionization potential has also been identified as an important factor for some purine derivatives. nih.gov

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The partition coefficient (logP) is a classic example. In CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), hydrophobic fields are used to map regions where hydrophobicity increases or decreases activity. nih.govacs.org

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching. researchgate.net An example is the SsCH3E-index, which has been found to correlate with the inhibitory activity of some purine analogs. researchgate.net

The selection of relevant descriptors is a critical step, as they form the basis for the mathematical model that links structure to activity. mdpi.com

Table 2: Examples of Structural Descriptors Used in QSAR Models for Purine Derivatives
Descriptor TypeSpecific Example(s)Correlated Biological Effect/Significance
3D-Field (CoMFA/CoMSIA)Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor fields nih.govacs.orgIdentifies favorable and unfavorable regions for substitution around the purine scaffold to enhance binding affinity. nih.gov
ElectronicIonization Potential, SdsN (nitro) count researchgate.netnih.govRelates to the molecule's ability to participate in charge-transfer interactions and form hydrogen bonds with the target protein. nih.gov
Topological (2D)SsCH3E-index, T_2_Cl_3 researchgate.netQuantifies aspects of molecular structure like size, shape, and branching, influencing how the molecule fits into a binding pocket. researchgate.net
ConstitutionalH-Donor Count, SsOHcount researchgate.netReflects the potential for hydrogen bonding, which is often a key determinant of binding affinity and specificity. researchgate.net

Once a set of relevant descriptors is identified, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). acs.org Various statistical methods can be employed, with Partial Least Squares (PLS) regression being particularly common, especially for 3D-QSAR techniques like CoMFA and CoMSIA. nih.govresearchgate.net

The process involves:

Training and Test Sets: The initial dataset of compounds is split into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. nih.govmdpi.com

Model Generation: A regression equation is generated that best fits the training set data. For example, a 3D-QSAR model will produce an equation linking the variation in steric and electrostatic fields to the variation in biological activity. nih.gov

Model Validation: The robustness and predictive ability of the model must be rigorously validated. mdpi.com Key statistical metrics include:

q² (or Q²): The cross-validated correlation coefficient, obtained through methods like leave-one-out (LOO) cross-validation. nih.gov A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability. mdpi.com

r² (or R²): The non-cross-validated correlation coefficient, which measures the goodness of fit for the training set. Values are typically high, but a high r² alone does not guarantee predictive power. researchgate.net

r²_pred (or R²_pred): The correlation coefficient for the external test set. This is a crucial measure of how well the model predicts the activity of new compounds. A value greater than 0.6 is often required for a model to be considered acceptable. nih.govnih.gov

Successful QSAR models for purine derivatives have been developed for various targets, including CDK2, Bcr-Abl, and c-Src tyrosine kinase. nih.govresearchgate.netmdpi.com These models not only predict the activity of novel derivatives but also provide visual feedback through contour maps, which guide medicinal chemists in designing new molecules by indicating where to add or remove specific chemical groups to improve biological activity. nih.govnih.gov

Table 3: Statistical Validation of Example QSAR Models for Purine Derivatives
QSAR Model TypeTargetq² (Internal Validation)r² (Goodness of Fit)r²_pred (External Validation)Reference
CoMFACDK20.7430.9840.991 nih.govmdpi.com
CoMSIACDK20.8080.9750.990 nih.govmdpi.com
2D-QSAR (PLS)c-Src tyrosine kinase0.7550.8320.798 researchgate.net
CoMFABcr-Abl0.576-0.863 nih.gov
CoMSIABcr-Abl0.637-0.842 nih.gov

Structure Activity Relationship Sar Investigations of 2 Bromo 7h Purine 6 Thiol Derivatives

Impact of Bromine Substitution on Molecular Recognition and Biological Activity

The presence of a bromine atom at the C2 position of the purine (B94841) ring significantly influences the molecule's electronic properties and its interactions with biological targets. Halogenation at this position is a known strategy to enhance the biological activity of purine nucleosides by making them resistant to degradation by enzymes like adenosine (B11128) deaminase (ADA). nih.gov This increased stability allows the compound to persist longer in a cellular environment, thereby enhancing its potential therapeutic effects. nih.gov

The bromine atom, being an electron-withdrawing group, increases the electrophilicity of the purine ring, making it more susceptible to nucleophilic attack. This enhanced reactivity can facilitate the formation of covalent bonds with nucleophilic residues, such as those found in the active sites of enzymes or on DNA, potentially leading to the inhibition of enzyme activity or disruption of DNA replication.

The specific positioning of the bromine atom at C2 is a key feature that distinguishes 2-Bromo-7H-purine-6-thiol from other halogenated purines and is a critical determinant of its unique reactivity and biological interaction profile.

Table 1: Impact of C2-Position Halogen Substitution on Purine Derivative Activity

Compound Series C2-Substituent Effect on Biological Activity Reference
Purine NucleosidesHalogen (general)Increased resistance to adenosine deaminase (ADA), enhancing biological lifetime. nih.gov
Hsp90 InhibitorsFluorineIncreased potency and water solubility. nih.gov
Hsp90 InhibitorsCyano, vinyl, iodo, methoxy, ethoxy, aminoDecreased or no activity. nih.gov
2-Bromo-7H-purineBromineEnhances reactivity and facilitates covalent bonding with biological targets.

Role of the Thiol Group in Receptor Binding and Enzymatic Inhibition

The thiol (-SH) group at the C6 position of the purine ring is a crucial functional group that plays a significant role in the biological activity of this compound derivatives. nih.gov This group is known to be highly reactive and can participate in various interactions, including the formation of covalent bonds with cysteine residues in proteins. This ability to form disulfide bonds is a key mechanism for the inhibition of enzyme activity and the modulation of protein function.

In the context of purine receptor ligands, thioether substitutions at the C2 position have been shown to enhance affinity. rsc.org While this is a different position, it underscores the general importance of sulfur-containing moieties in purine derivative design. For instance, 2-methylthio nucleotide derivatives are potent agonists at P2Y receptors. rsc.org

Studies on 6-mercaptopurine (B1684380) (6-MP) and its derivatives have demonstrated that the thiol group is essential for their biological effects. nih.gov For example, S-allylthio derivatives of 6-MP show enhanced antiproliferative activity compared to the parent compound. nih.gov This is attributed to improved cellular penetration due to increased hydrophobicity and subsequent intracellular release of the active 6-MP. nih.gov

The thiol group's ability to interact with metal ions can also influence catalytic processes. scbt.com Furthermore, the presence of the mercapto group facilitates specific hydrogen bonding patterns, which are important for molecular recognition and the stability of the ligand-receptor complex. scbt.com In some irreversible inhibitors of adenosine receptors, a reactive isothiocyanate group, which can react with thiols on the receptor, has been incorporated to form stable covalent bonds. nih.gov

Table 2: Role of Thiol and Thioether Groups in Purine Derivatives

Compound/Derivative Position of Sulfur Group Role/Effect Reference
6-Amino-9-benzyl-9H-purine-8-thiolC8-ThiolCan form covalent bonds with cysteine residues, potentially inhibiting enzyme activity.
Adenosine 2-thioethersC2-ThioetherEnhanced affinity for purinergic receptors. rsc.org
2-Methylthio nucleotide derivativesC2-MethylthioPotent agonists at P2Y receptors. rsc.org
S-allylthio derivatives of 6-mercaptopurineC6-Thiol (as S-allylthio)Enhanced antiproliferative activity and cellular penetration. nih.gov
2-MercaptopurineC2-ThiolParticipates in redox reactions and forms stable complexes with metal ions. scbt.com

Effects of Modifications at Other Purine Ring Positions (e.g., N7, N9) on Potency and Selectivity

Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product. nih.gov However, N7-substituted purines have also demonstrated significant biological activities, including antiviral and anticancer effects. nih.gov The development of regioselective synthetic methods is therefore crucial for exploring the full potential of these derivatives. For instance, a method for the direct, regioselective tert-alkylation at the N7 position has been developed, allowing for the synthesis of novel 6,7-disubstituted purine derivatives. nih.gov

In the context of Hsp90 inhibitors, substitutions at the N9 position have been extensively studied. Variations in the N9-alkyl chain have revealed a preference for chains with specific lengths and branching patterns for optimal activity. nih.gov Similarly, for Grp94-selective inhibitors, modifications at the N9 position have been explored to improve binding affinity. nih.gov Interestingly, replacing the N3 atom with a carbon, a modification known to improve affinity in pan-Hsp90 inhibitors, was also investigated for Grp94-selective ligands. nih.gov

The choice of substituent at N9 can also be used to direct the regioselectivity of other reactions on the purine ring. For example, the presence of a chloro-substituent can direct alkylation to the N9 position. plos.org Conversely, in some cases, the presence of a bulky group at a neighboring position can shield the N7 nitrogen, leading to exclusive N9 alkylation. researchgate.net

For adenosine receptor ligands, modifications at the N6 and C2 positions, in combination with changes to the ribose moiety, can reduce efficacy at A3 adenosine receptors, leading to the development of selective antagonists. nih.gov

Table 3: Effects of N7 and N9 Modifications on Purine Derivative Activity

Compound Series Position of Modification Modification Effect Reference
6-Substituted PurinesN7tert-AlkylationLeads to novel 6,7-disubstituted purines with potential biological activity. nih.gov
Hsp90 InhibitorsN9Alkyl chain variationsAffects potency, with a preference for specific chain characteristics. nih.gov
Grp94 InhibitorsN9Various substituentsExplored to enhance binding affinity. nih.gov
6-(Azolyl)purinesN9AlkylationExclusive N9 alkylation achieved by shielding of N7 by the proximal azole C-H. researchgate.net
Adenosine DerivativesN6, C2, RiboseVarious modificationsCan reduce efficacy at A3 adenosine receptors, creating selective antagonists. nih.gov

Stereochemical Considerations in Purine-Based Ligands

Stereochemistry plays a pivotal role in the interaction of purine-based ligands with their biological targets. The three-dimensional arrangement of atoms in a molecule determines its shape and complementarity to the binding site of a receptor or enzyme. Even subtle changes in stereochemistry can lead to significant differences in biological activity.

For purine nucleosides, the stereochemistry of the sugar moiety is a key determinant of activity. For example, constraining the ribose ring in a specific conformation, such as the North (N)-methanocarba modification, can increase affinity and selectivity for certain purine receptors like the A3 adenosine receptor and the P2Y1 receptor. rsc.org This is because the rigid conformation pre-organizes the ligand into a shape that is favorable for binding, reducing the entropic penalty upon complex formation. rsc.org

The orientation of the purine base relative to the sugar, defined by the glycosidic bond torsion angle (χ), is another important stereochemical feature. frontiersin.org In some metal complexes of guanosine (B1672433) monophosphate, the stereochemistry around this bond is unusual and is influenced by bridging ligands, which can fix the conformation of the purine base. frontiersin.org

In the development of inhibitors, stereochemical factors can dictate the feasibility of a synthetic route and the activity of the final product. For example, in the synthesis of 2'-deoxyadenosine (B1664071) derivatives, the stereoselective glycosylation of the purine base is a critical step, and the ratio of α and β anomers can be influenced by reaction conditions. scispace.com

Design Principles for Optimizing Target Affinity and Specificity

The design of potent and selective purine-based ligands is guided by a number of key principles derived from SAR studies and structural biology. A primary goal is to enhance the affinity of a ligand for its intended target while minimizing its interaction with off-target molecules, thereby improving its therapeutic index.

One powerful strategy is the use of molecular display techniques, such as phage display, to perform affinity maturation. scispace.com This involves creating large libraries of protein variants and selecting for those with improved binding characteristics. scispace.com Key strategies in this process include decreasing the off-rate of the ligand and combining beneficial mutations from different libraries. scispace.com

Structure-based drug design is another cornerstone of modern drug discovery. The crystal structure of a ligand bound to its target protein provides a detailed roadmap for designing new derivatives with improved affinity and selectivity. For example, the crystal structure of a selective Grp94 inhibitor revealed a novel binding pocket that is not present in other Hsp90 paralogs, providing a clear basis for designing Grp94-selective compounds. nih.gov Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) models can be used to guide the design of new inhibitors by identifying favorable and unfavorable structural features. mdpi.com

The introduction of specific functional groups is a common tactic to enhance binding. For instance, the pyrimidine (B1678525) heterocycle of 8-mercaptoguanine is perfectly tailored for the pterin-binding pocket of the enzyme HPPK, with all hydrogen bond donors and acceptors being satisfied. plos.org This highlights the importance of optimizing non-covalent interactions such as hydrogen bonds and hydrophobic interactions.

Bitopic inhibitors, which simultaneously engage two distinct binding sites on a target, represent another promising design principle. For HPPK, a strategy has been proposed to link an 8-mercaptoguanine moiety, which binds in the substrate pocket, to another group that can interact with the nearby Mg2+-binding site. plos.org

Finally, enhancing the metabolic stability of a ligand is a crucial design consideration. As mentioned previously, the introduction of a halogen at the C2 position of the purine ring can prevent enzymatic degradation, thereby increasing the effective concentration and duration of action of the drug. nih.gov

Mechanistic Biological Investigations of 2 Bromo 7h Purine 6 Thiol in Controlled in Vitro Systems

Interactions with Key Cellular Enzymes and Regulatory Proteins

The interaction of small molecules with cellular enzymes is a primary mechanism through which their biological effects are exerted. For purine (B94841) analogs, the structural similarity to endogenous purines allows them to function as competitive inhibitors or substrates for a wide range of enzymes, particularly those involved in kinase signaling cascades and purine metabolism.

Kinase Inhibition Studies (e.g., Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Heat Shock Protein 90 (HSP90), Src Kinase)

The purine scaffold is a well-established framework for the development of kinase inhibitors, which are crucial regulators of cell proliferation, differentiation, and apoptosis. rsc.org Kinase dysregulation is a hallmark of many diseases, including cancer. rsc.org While specific inhibitory data for 2-Bromo-7H-purine-6-thiol is limited, the broader class of purine derivatives has been shown to target various kinases. For instance, olomoucine, a purine-based compound, is known to specifically inhibit Cyclin-Dependent Kinases (CDKs). rsc.org Similarly, other purine derivatives have been developed as inhibitors of EGFR and Src kinases. google.com

The heat shock protein 90 (HSP90) is another critical target. It is a molecular chaperone essential for the stability and function of numerous signaling proteins involved in cell growth and survival. nih.gov Rational drug design has led to purine-scaffold inhibitors of HSP90 that show anti-tumor activity. nih.gov Given these precedents, it is plausible that this compound could exhibit activity against one or more of these kinase families, although this requires empirical validation.

Table 1: Examples of Purine Analogs and Their Kinase Targets This table illustrates the kinase-inhibiting potential of the purine scaffold; data is for related compounds, not this compound.

Purine Analog ClassTarget Kinase(s)Observed Effect
Theobromine DerivativesEGFR, VEGFR-2Inhibition of kinase activity, anti-proliferative effects against cancer cell lines. rsc.org
6-piperidinyl/pyrrolidinylpurinesVariousPotent, though largely non-specific, inhibitory actions on cancer cell lines. rsc.org
OlomoucineCDKSpecific inhibition of Cyclin-Dependent Kinase activity. rsc.org
Imidazole-containing purinesABL, CDK2, EGFRInhibition of kinase activity in leukemia and other cancer cell lines. mazums.ac.ir

Purine Metabolism Enzyme Inhibition (e.g., Purine Nucleoside Phosphorylase (PNP))

As a purine analog, this compound is expected to interfere with the enzymes of the purine metabolic pathway. A key enzyme in this pathway is xanthine (B1682287) oxidase (XOD), which is responsible for the metabolic clearance of the anticancer drug 6-mercaptopurine (B1684380) (6-MP). frontiersin.org 6-MP is hydroxylated by XOD to 6-thiouric acid, an inactive metabolite. frontiersin.org It is highly probable that this compound, sharing the same 6-thiol group, also serves as a substrate or inhibitor for XOD. Studies on related compounds like 2-amino-6-hydroxy-8-mercaptopurine (B14735) have shown preferential inhibition of XOD. frontiersin.org

Purine nucleoside phosphorylase (PNP) is another critical enzyme in the purine salvage pathway, catalyzing the cleavage of nucleosides to their corresponding purine bases. nih.gov Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases. Many potent PNP inhibitors are purine analogs, designed to mimic the natural substrates. nih.gov While no studies have specifically tested this compound, its purine core makes it a candidate for interaction with the PNP active site.

Other Enzyme Systems (e.g., Histone Deacetylases (HDACs), Cholinesterases)

Based on a review of the available scientific literature, there is no significant information regarding the inhibitory activity of this compound against other enzyme systems such as Histone Deacetylases (HDACs) or cholinesterases.

Modulation of Intracellular Signaling Pathways and Processes

By interacting with enzymes and regulatory proteins, purine analogs can profoundly perturb downstream cellular signaling pathways. These perturbations can manifest as disruptions in fundamental processes like nucleic acid synthesis, leading to specific cellular outcomes such as cell cycle arrest and programmed cell death (apoptosis).

Perturbation of Nucleic Acid Synthesis and Repair Mechanisms

A primary mechanism of action for thiopurines like 6-mercaptopurine and 6-thioguanine (B1684491) is their function as antimetabolites. up.ac.zamedchemexpress.com These molecules are processed within the cell and converted into fraudulent nucleotides. up.ac.zanih.gov These thiopurine nucleotides can then be incorporated into DNA and RNA. up.ac.zamedchemexpress.com This incorporation disrupts the normal structure and function of nucleic acids, leading to the inhibition of DNA and RNA synthesis and the induction of DNA strand breaks upon recognition by mismatch repair (MMR) mechanisms. medchemexpress.comnih.gov

Given its structure, this compound is very likely to follow this cytotoxic mechanism. Its purine-6-thiol core can be metabolized to a nucleotide analog, while the bromine atom at the C2 position could further influence its interaction with polymerases or the stability of the resulting nucleic acid strands. Studies on other brominated purines, such as 8-Bromo-2'-deoxyguanosine, confirm that purine nucleoside analogs are known to inhibit DNA synthesis. researchgate.net

Induction of Specific Cellular Responses (e.g., cell cycle modulation, apoptosis induction)

The disruption of nucleic acid synthesis and the accumulation of DNA damage are potent triggers for cell cycle arrest and apoptosis. This is a well-documented consequence of treatment with thiopurines. mdpi.comoncotarget.com In vitro studies using the related compound 6-mercaptopurine (6-MP) have demonstrated that it reduces cell viability by promoting apoptosis and causing significant alterations to the cell cycle. mdpi.com

Flow cytometry analyses have shown that 6-MP treatment leads to an accumulation of cells in the S-phase and sub-G1 phase, which is indicative of DNA damage during replication and subsequent apoptosis. up.ac.zaoncotarget.com For example, in Jurkat T cells, 6-MP treatment resulted in a time-dependent increase in the sub-G1 population, confirming that it blocks cell cycle progression and induces apoptosis. mdpi.com Similarly, in fetal rat brain cells, 6-MP caused an accumulation of cells in the G2/M, S, and sub-G1 phases. oncotarget.com These effects are considered the primary basis for the antiproliferative and cytotoxic properties of thiopurines. It is therefore highly probable that this compound induces similar responses in controlled in vitro systems.

Table 2: Effects of the Related Compound 6-Mercaptopurine (6-MP) on Cell Cycle and Apoptosis This table summarizes findings for the closely related compound 6-Mercaptopurine (6-MP) to illustrate the expected effects of a purine-6-thiol structure.

Cell LineTreatmentEffect on Cell CycleApoptosis InductionSource(s)
Jurkat T cells50 μM 6-MPAccumulation of cells in sub-G1 phase; decrease in G1 phase population.Time-dependent increase in apoptotic cells (approx. 30% at 48h). mdpi.com
Fetal Rat Telencephalon50 mg/kg 6-MP (in vivo)Accumulation of cells in G2/M, S, and sub-G1 phases.Increase in sub-G1 (apoptotic) cell population, peaking at 48h. oncotarget.com
A253 Human Carcinoma Cells100 μM 6-MPIncrease in sub-G1 and S phase populations; decrease in G1 phase.Increase in sub-G1 population is linked to apoptosis induction. up.ac.za
Leukemia Cell Lines6-MPS-phase cell cycle arrest.Induction of apoptosis (caspase 3 activity).

Activation of Innate Immune System Components (e.g., human Stimulator of Interferon Genes (hSTING))

The innate immune system serves as the primary defense against pathogens and cellular damage, relying on Pattern Recognition Receptors (PRRs) to identify danger signals. google.com Among these, the Stimulator of Interferon Genes (hSTING) pathway is a critical signaling cascade that detects cytosolic nucleic acids, leading to the production of type I interferons and other inflammatory cytokines. While various purine derivatives and their analogues are known to interact with components of the immune system, such as Toll-like receptors (TLRs), direct evidence specifically implicating this compound in the activation of the hSTING pathway is not extensively documented in current literature. google.comru.nl

The activation of innate immunity often begins with the recognition of pathogen-associated molecular patterns (PAMPs) by cells like macrophages and dendritic cells. ru.nlwho.int While certain purine derivatives can act as agonists for immune receptors, the specific role of this compound as a direct hSTING agonist, akin to cyclic dinucleotides, remains an area for further investigation. google.com Research into related compounds suggests that the purine scaffold is a versatile structure for modulating immune responses, but specific interactions are highly dependent on the substitution patterns on the purine ring. researchgate.netgoogle.com

Ligand-Receptor Interactions (e.g., Adenosine (B11128) Receptors, Purinergic Receptors)

Purinergic receptors, which include adenosine receptors (A1, A2A, A2B, A3) and P2Y receptors, are a major class of G protein-coupled receptors (GPCRs) that are activated by endogenous purines like adenosine and ATP. mdpi.comwikipedia.org These receptors are involved in a multitude of physiological processes. Purine analogues are widely studied as modulators of these receptors. mdpi.comresearchgate.net The structural similarity of this compound to endogenous purines suggests its potential to interact with these receptor families.

Thiol-containing purine derivatives can interact with various purinergic receptors. rsc.orgrsc.org For instance, ADP receptor inhibitors, which are crucial antiplatelet agents, function by antagonizing the P2Y12 receptor. wikipedia.org Some of these inhibitors are prodrugs that are metabolized into an active thiol-containing compound, which then irreversibly binds to the receptor. wikipedia.org Furthermore, electrophilic derivatives of purines have been developed as irreversible inhibitors of the A1 adenosine receptor. nih.gov Given the presence of both a reactive bromine atom and a thiol group, this compound possesses the structural features that could enable interaction with adenosine and other purinergic receptors, potentially as an antagonist or an irreversible ligand. nih.gov However, specific binding affinity (Ki) or potency (IC50) values for this compound at various purinergic receptor subtypes are not detailed in the available research.

Table 1: Potential Ligand-Receptor Interactions for this compound Based on Related Purine Compounds

Receptor SubtypePotential Interaction TypeRationale based on Structural Analogs
Adenosine A1 Receptor Irreversible AntagonistElectrophilic purine derivatives have been shown to cause irreversible inhibition of A1 receptors. nih.gov The bromo-substituent on this compound could facilitate such covalent interactions.
P2Y12 Receptor AntagonistThiol-containing metabolites of thienopyridines are known irreversible antagonists of the P2Y12 receptor, forming disulfide bonds with the receptor. wikipedia.org The thiol group at the 6-position suggests a similar potential mechanism.
Other P2Y Receptors ModulatorVarious nucleotide analogues act as selective agonists or antagonists for different P2Y receptor subtypes, indicating the purine scaffold is a viable backbone for developing receptor modulators. nih.gov

Characterization of Molecular Mechanisms of Action (e.g., competitive inhibition, covalent binding, allosteric modulation)

The molecular mechanism of a compound is defined by how it interacts with its biological target at a molecular level. For this compound, its distinct structural features—a purine core, a bromine substituent, and a thiol group—suggest several potential mechanisms of action.

Covalent Binding: The presence of a bromine atom, an electrophilic halogen, on the purine ring significantly enhances the molecule's reactivity. This allows the compound to potentially form stable covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in the active or allosteric sites of target proteins like enzymes or receptors. nih.gov This irreversible interaction can lead to potent and prolonged inhibition. Similarly, the thiol group can form disulfide bonds with cysteine residues on a target protein, another form of covalent interaction. wikipedia.org

Competitive Inhibition: As a purine analogue, this compound can mimic endogenous molecules like adenosine or guanine. nih.govrsc.org This structural similarity allows it to fit into the active site of enzymes involved in purine metabolism or the binding pocket of purinergic receptors. By occupying this site, it can act as a competitive inhibitor, preventing the natural substrate or ligand from binding and carrying out its function. The thiol group, in particular, is known to contribute to competitive inhibition by binding to catalytic cysteine residues in enzymes like purine nucleoside phosphorylase.

Allosteric Modulation: While less directly indicated, the potential for allosteric modulation exists. This would involve the compound binding to a site on the target protein distinct from the active site, inducing a conformational change that alters the protein's activity. Specific studies would be required to confirm if this compound engages in this type of mechanism with any particular target.

Table 2: Potential Molecular Mechanisms of Action for this compound

Mechanism of ActionResponsible Structural Feature(s)Description
Covalent Binding Bromine atom at C2, Thiol group at C6The electrophilic bromine can react with nucleophilic amino acid residues. nih.gov The thiol group can form disulfide bridges with cysteine residues on target proteins. wikipedia.org This leads to irreversible inhibition. acs.org
Competitive Inhibition Purine scaffold, Thiol groupThe purine structure mimics endogenous ligands, allowing it to compete for binding at the active site of enzymes or receptors. nih.gov The thiol group can specifically interact with active site residues, enhancing inhibitory activity.
Allosteric Modulation Overall molecular structureBinding to a secondary site on a protein could induce conformational changes that modulate the protein's function. This mechanism is target-dependent and requires specific experimental validation.

Assessment of Selectivity and Multi-Target Activity in Cellular Models

The therapeutic utility of a compound is often linked to its selectivity—its ability to interact with a specific target with high affinity while having minimal effects on other proteins. Conversely, some compounds are designed as multi-target agents to simultaneously modulate several pathways, which can be advantageous in complex diseases like cancer. mdpi.comrsc.org

The assessment of selectivity for this compound would involve screening it against a panel of related and unrelated biological targets, such as a broad range of kinases or GPCRs, in cellular models. For purine analogues, a common area of investigation is their effect on various protein kinases, due to their structural resemblance to ATP.

Research on structurally related compounds highlights the potential for both selective and multi-target activities. For example, certain substituted pyrazolo[3,4-d]pyrimidine derivatives, which are also purine bioisosteres, have demonstrated high selectivity for specific cancer cell lines. unife.it In contrast, other studies have developed triazolopyrimidine hybrids as multi-target inhibitors, effectively acting on EGFR, TOP-II, HER-2, and aromatase simultaneously. rsc.org Similarly, novel pyrimidine (B1678525) derivatives have been designed as dual-target inhibitors of BRD4 and PLK1. mdpi.com

Given that this compound is a purine derivative, it could plausibly exhibit activity against multiple targets within the kinome or the landscape of purinergic receptors. However, without specific experimental data from cellular screening assays, its selectivity profile remains theoretical. Determining whether this compound acts as a selective agent or a multi-target inhibitor is crucial for understanding its potential therapeutic applications and off-target effects.

Table 3: Illustrative Selectivity Profile Assessment for a Purine Analogue

Target ClassPotential Targets Based on AnalogsRationale
Protein Kinases Src, CDK2, EGFR, PLK1 mdpi.comunife.itThe purine scaffold is a known "privileged structure" for kinase inhibition due to its similarity to the adenine (B156593) moiety of ATP.
Purinergic Receptors Adenosine Receptors (A1, A2A, etc.), P2Y Receptors mdpi.comwikipedia.orgAs a purine derivative, the compound is a candidate for interaction with receptors that bind endogenous purines. researchgate.net
Other Enzymes Purine Nucleoside Phosphorylase (PNP) mdpi.comAnalogs of purine bases often interfere with nucleic acid synthesis and metabolism by inhibiting key enzymes. nih.gov

Advanced Research Directions and Non Biological Applications

Development as Molecular Probes for Biological Systems

The ability to selectively tag and visualize biological molecules is fundamental to understanding cellular processes. 2-Bromo-7H-purine-6-thiol serves as a versatile starting point for the design of molecular probes, which are molecules used to study the properties of other molecules or structures.

Synthesis of Fluorescently Tagged Probes

The development of fluorescent probes allows for the real-time tracking of molecules within a cellular environment. The thiol group (-SH) of this compound is particularly amenable to chemical modification, enabling the attachment of fluorophores. The general strategy involves an S-alkylation reaction where the thiol group reacts with a linker molecule that is subsequently or concurrently attached to a fluorescent dye.

Probe ComponentFunctionExample Moiety
Recognition Element This compound coreBinds to target biomolecule
Linker/Spacer Alkyl or polyethylene (B3416737) glycol chainProvides flexibility and prevents steric hindrance
Signaling Unit Fluorescent dyeEmits light upon excitation for detection

This synthetic approach allows for the creation of a library of probes with different fluorescent properties (e.g., emission wavelength, quantum yield) tailored for specific imaging applications, such as fluorescence microscopy or flow cytometry.

Design of Affinity Labeling Reagents

Affinity labeling is a technique used to identify and map the binding sites of macromolecules, such as enzymes or receptors. A reagent is designed to first bind non-covalently to the target site and then react to form a stable, covalent bond, thereby "labeling" it. The bromine atom at the C2 position of this compound can act as a reactive site for nucleophilic substitution by amino acid residues within a protein's active site.

The design of such a reagent involves:

Target Recognition : The purine (B94841) core mimics natural ligands (like adenosine (B11128) or guanosine), directing the molecule to purine-binding sites on proteins.

Covalent Modification : Once bound, a nearby nucleophilic residue (e.g., cysteine, histidine) in the protein's active site can attack the C2 position, displacing the bromide ion and forming an irreversible covalent bond.

This process permanently attaches the purine analog to its target, enabling researchers to isolate and identify the labeled protein or peptide fragment, providing invaluable information about protein function and ligand interaction.

Applications in Material Science and Supramolecular Chemistry

The field of material science increasingly utilizes biologically relevant molecules to construct novel materials with unique properties. The purine ring system of this compound, with its capacity for hydrogen bonding and π-π stacking, is a prime candidate for building self-assembling supramolecular structures. The thiol group can also strongly coordinate with metal surfaces, such as gold, allowing for the formation of self-assembled monolayers (SAMs). These organized layers can be used to modify surface properties, creating biocompatible coatings or platforms for biosensors.

Potential for Environmental Monitoring and Remediation Technologies

The development of sensitive and selective sensors for environmental pollutants is a critical area of research. The thiol group of this compound and its derivatives can act as a binding site for heavy metal ions. When immobilized on a sensor surface (e.g., an electrode or nanoparticle), the binding of a metal ion can trigger a detectable signal, such as a change in color, fluorescence, or electrical current. This forms the basis for chemosensors designed for environmental monitoring. While specific research on this compound for this purpose is still emerging, the known affinity of thiopurines for metals suggests significant potential in this domain.

Future Prospects for Rational Design of Novel Analogues

The true potential of this compound lies in its role as a versatile scaffold for chemical synthesis. The differential reactivity of the C2-bromo and C6-thiol positions allows for selective and stepwise modifications.

PositionReactive GroupPotential ModificationsResulting Functionality
C2 BromineNucleophilic substitution (e.g., with amines, alkoxides)Altered binding specificity, introduction of new functional groups
C6 ThiolS-alkylation, oxidation, metal coordinationAttachment of probes, linkers, or formation of metal complexes
N7/N9 NitrogenN-alkylationModified solubility and membrane permeability

Future research will focus on the rational design of novel analogues by systematically altering these positions. By combining computational modeling with synthetic chemistry, new derivatives can be created with precisely tuned properties for use as highly specific enzyme inhibitors, advanced molecular probes, or building blocks for functional materials.

Q & A

Q. How can 2-Bromo-7H-purine-6-thiol be synthesized with high purity, and what analytical methods validate its structural integrity?

Methodological Answer:

  • Synthesis Route : Start with 2-amino-6-chloropurine as a precursor. Bromination at the C2 position can be achieved using phosphorus oxybromide (POBr₃) in anhydrous conditions, followed by thiolation at the C6 position via nucleophilic substitution with thiourea .
  • Characterization : Use high-performance liquid chromatography (HPLC) to confirm purity (>98%). Structural validation requires a combination of NMR (¹H/¹³C) to confirm substituent positions and mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography is recommended for unambiguous structural confirmation when crystalline forms are obtainable .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ~260 nm for purine absorption).
  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions. Note that bromine-thiol interactions may lead to disulfide formation under alkaline conditions, necessitating inert atmosphere storage (e.g., argon) for long-term stability .

Intermediate Research Questions

Q. How does the reactivity of this compound differ in alkylation versus arylation reactions, and what mechanistic insights explain this?

Methodological Answer:

  • Experimental Design : Compare reaction kinetics using methyl iodide (alkylation) and iodobenzene (arylation) in DMF with K₂CO₃ as a base. Monitor intermediates via LC-MS.
  • Mechanistic Analysis : Alkylation favors the N7 position due to steric accessibility, while arylation at N9 is dominant due to resonance stabilization of the transition state. Density functional theory (DFT) calculations can model charge distribution and transition state geometries .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during functionalization of this compound?

Methodological Answer:

  • Optimization Techniques :
    • Use bulky bases (e.g., DBU) to deprotonate selectively and reduce nucleophilic attack on bromine.
    • Introduce protecting groups (e.g., acetyl for thiol) prior to bromination. Deprotection with NH₃/MeOH post-reaction minimizes sulfur oxidation .
    • Monitor reaction progress in real-time via in-situ IR spectroscopy to detect dimerization byproducts (e.g., S-S stretching at ~500 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Computational Workflow :
    • Perform conformational analysis using molecular mechanics (MMFF94 force field).
    • Calculate Fukui indices (DFT/B3LYP/6-31G*) to identify electrophilic/nucleophilic sites.
    • Simulate Pd-catalyzed coupling transition states with explicit solvent models (e.g., PCM for DMF).
  • Validation : Compare predicted regioselectivity (C8 vs. C2) with experimental LC-MS/MS data. Discrepancies may arise from solvent coordination effects not captured in gas-phase models .

Q. What experimental and theoretical approaches resolve contradictions in reported catalytic activity of this compound derivatives in kinase inhibition assays?

Methodological Answer:

  • Data Reconciliation Framework :
    • Systematic Replication : Repeat assays under standardized conditions (e.g., ATP concentration, buffer ionic strength).
    • Structural Analysis : Use cryo-EM or molecular docking (AutoDock Vina) to compare binding modes across kinase isoforms (e.g., EGFR vs. ABL1).
    • Meta-Analysis : Apply hierarchical clustering to published IC₅₀ values to identify outliers linked to assay variability (e.g., endpoint vs. kinetic measurements) .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound in cellular toxicity assays?

Methodological Answer:

  • Protocol Design :
    • Use a logarithmic dilution series (1 nM–100 μM) in triplicate. Include positive controls (e.g., staurosporine for apoptosis).
    • Measure viability via ATP-based luminescence (CellTiter-Glo) and validate with live/dead staining (propidium iodide/Calcein-AM).
    • Apply Hill slope analysis to distinguish cytotoxic (steep slope) vs. cytostatic (shallow slope) effects .

Q. What statistical methods are appropriate for analyzing non-linear kinetics in this compound metabolism studies?

Methodological Answer:

  • Analytical Tools :
    • Fit time-course data to Michaelis-Menten models with non-linear regression (e.g., GraphPad Prism).
    • For biphasic kinetics, use a two-compartment model (fast/slow phases) and compare AIC values to avoid overfitting.
    • Address heteroscedasticity via weighted least squares regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.